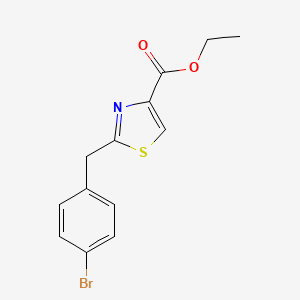

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate

Description

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate is a brominated thiazole derivative featuring a benzyl group substituted with a bromine atom at the para position. This compound belongs to a broader class of thiazole carboxylates, which are characterized by their heterocyclic thiazole core and ester functionalization. The bromobenzyl substituent imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity. Thiazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility .

Properties

IUPAC Name |

ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGFDLOSJSGBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212308 | |

| Record name | Ethyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-67-4 | |

| Record name | Ethyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-Bromo-4-hydroxybenzaldehyde Derivatives

Formation of 3-Bromo-4-hydroxy-thiobenzamide

Cyclization to Form the Thiazole Ring

Alkylation to Introduce the Benzyl Moiety

Cyanation and Final Product Formation

The final step involves cyanation using cuprous cyanide and cuprous iodide in DMF at 130–135°C for 16 hours, followed by workup involving ethylene diamine and extraction to yield the target thiazole carboxylate.

To improve purity, the compound is converted into its hydrochloride salt by recrystallization from acetone and treatment with concentrated hydrochloric acid at low temperature.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Nitrile formation | 3-bromo-4-hydroxybenzaldehyde, hydroxylamine HCl, sodium acetate, formic acid | 105–110 | 5 hours | Reflux in formic acid |

| Thiobenzamide synthesis | Thioacetamide, isopropyl alcohol, HCl | 50–55 | 2 hours | Acidic conditions promote reaction |

| Cyclization | Ethyl 2-chloroacetoacetate, isopropyl alcohol | Reflux (~82) | 5 hours | Formation of thiazole ring |

| Alkylation | Potassium carbonate, isobutyl bromide, DMF | 80–85 | 6 hours | Nucleophilic substitution on phenol |

| Cyanation | Cuprous cyanide, cuprous iodide, DMF | 130–135 | 16 hours | High temperature, toxic reagents used |

| Purification and salt formation | Acetone, concentrated HCl | 30–50 | Variable | Improves purity and crystallinity |

Challenges and Improvements in Preparation

Use of Toxic Reagents: The cyanation step employs highly toxic potassium cyanide or cuprous cyanide, posing safety and environmental concerns. Improved processes aim to minimize or avoid these reagents.

Purification: Earlier methods required column chromatography, which is laborious and costly at scale. The improved method forms a hydrochloride salt to facilitate purification without chromatography.

Yield and Purity: The improved synthetic route reportedly achieves high purity (>99%) and better yields by optimizing reaction conditions and purification steps.

Industrial Viability: The process is designed to use commercially available starting materials, avoid special equipment, reduce waste, and enhance overall economy, making it suitable for scale-up and pharmaceutical applications.

Summary Table of Preparation Methods

| Aspect | Traditional Methods | Improved Process (Patent WO2012032528A2) |

|---|---|---|

| Starting Materials | Expensive or less available | Commercially available 3-bromo-4-hydroxybenzaldehyde |

| Toxic Reagents | Potassium cyanide (highly toxic) | Cuprous cyanide with controlled conditions, avoiding KCN |

| Purification | Column chromatography required | Hydrochloride salt formation for easy purification |

| Reaction Steps | Multiple, with low yield in cyanation | Optimized steps reducing byproducts and improving yield |

| Environmental Impact | High due to toxic reagents and waste | Improved waste management and safer reagents |

| Product Purity | Moderate, requiring additional purification | >99% purity achieved via salt formation |

| Industrial Applicability | Limited due to safety and purification issues | Designed for industrial scale with safety and economy in mind |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can

Biological Activity

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate is a compound that exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₂BrNO₂S. The thiazole ring contributes to its reactivity and biological activity, while the para-bromobenzyl substituent enhances lipophilicity and may improve interactions with biological targets.

The mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

- DNA Interaction : Similar thiazole derivatives have been shown to bind to DNA and interfere with topoisomerase II, leading to DNA strand breaks.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often display antimicrobial properties. Preliminary studies suggest that this compound has potential efficacy against various bacterial strains. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Moderate Activity |

| Escherichia coli | 1.0 | Moderate Activity |

Anticancer Activity

This compound has demonstrated anticancer properties in various studies. Its cytotoxic effects have been evaluated against different cancer cell lines, including HepG2 (liver carcinoma) and A-431 (skin carcinoma). The compound's IC50 values indicate its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HepG2 | 5.0 | Doxorubicin |

| A-431 | 6.5 | Doxorubicin |

The structure-activity relationship analysis suggests that the presence of the bromine atom at the para position enhances its anticancer activity compared to other derivatives lacking this substitution .

Case Studies

- In Vitro Studies : A study involving various thiazole derivatives demonstrated that those with electron-withdrawing groups exhibited increased cytotoxicity against cancer cell lines. This compound was among the most active compounds tested .

- Animal Models : In vivo experiments using murine models have shown that administration of this compound resulted in reduced tumor growth rates when compared to control groups treated with saline solutions, indicating its potential as a therapeutic agent.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate has been explored for its potential pharmacological properties. Thiazole derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Research indicates that thiazole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds similar to this one have been tested against various strains, showing promising results in inhibiting microbial proliferation .

- Anticancer Properties : Several studies have highlighted the anticancer potential of thiazole derivatives. For example, derivatives synthesized from thiazoles have demonstrated significant activity against cancer cell lines such as HT29 and A549, with some exhibiting IC50 values in the low micromolar range .

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting various diseases, including cancer and infectious diseases .

Agrochemical Applications

In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals:

- Pesticides and Herbicides : The compound's structure allows it to be modified into effective pesticides and herbicides. Its bromobenzyl group enhances biological activity against pests .

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2018) synthesized various thiazole derivatives, including those related to this compound. These compounds were tested for their anti-proliferative effects on cancer cell lines such as HT29 and A549. One derivative exhibited an IC50 value of 2.01 µM against HT29 cells, indicating strong anticancer activity attributed to its structural features .

Case Study 2: Antimicrobial Efficacy

Research into thiazole-based compounds has shown that they possess significant antimicrobial properties. A recent study evaluated several new thiazole derivatives against a spectrum of microbial species, demonstrating that certain derivatives had superior activity compared to standard antibiotics . The incorporation of the bromobenzyl group in this compound is believed to enhance its efficacy.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituent Variations on the Benzyl Group

Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9727) Structural Difference: Fluorine replaces bromine at the benzyl para position. Impact: The electron-withdrawing fluorine atom increases electrophilicity at the thiazole core compared to bromine. This may enhance reactivity in nucleophilic substitutions but reduce lipophilicity . Synthetic Pathway: Similar to the brominated analog, synthesized via condensation of ethyl 2-aminothiazole-4-carboxylate with 4-fluorobenzaldehyde under acidic conditions .

Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate (DB-060508) Structural Difference: Hydroxyl group replaces bromine. The hydroxyl group may also participate in crystal packing interactions, as noted in Etter’s hydrogen-bonding analysis . Application: Hydroxyl-substituted analogs are often explored for antioxidant or metal-chelating activities .

Substituent Variations on the Thiazole Core

Ethyl 2-adamantyl-1,3-thiazole-4-carboxylate Structural Difference: Bulky adamantyl group replaces bromobenzyl. This analog showed moderate cytotoxic activity in antiproliferative assays . Synthesis: Prepared via reaction of adamantanethioamide with ethyl bromopyruvate under reflux .

Ethyl 2-bromothiazole-4-carboxylate

- Structural Difference : Lacks the benzyl group; bromine is directly attached to the thiazole ring.

- Impact : Simplifies the structure but reduces steric bulk. Direct bromination increases electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

Q & A

Q. What synthetic routes are employed for the preparation of Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a thiazole-4-carboxylate precursor (e.g., ethyl 2-bromo-1,3-thiazole-4-carboxylate) with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Purification typically employs flash chromatography with ethyl acetate/hexane gradients (70–90% yield) .

Q. What spectroscopic methods validate the structure and purity of this compound?

- 1H/13C NMR : Characteristic signals include the ethyl ester quartet (δ ~4.3 ppm, 2H) and the 4-bromobenzyl protons (δ ~7.5 ppm, aromatic) .

- IR : Strong absorption bands for C=O (1680–1700 cm⁻¹) and C-Br (600–700 cm⁻¹) confirm functional groups .

- HRMS : Exact mass matching (e.g., [M+H]+ calculated for C₁₃H₁₁BrN₂O₂S: 355.9752) ensures molecular identity .

Q. How is the compound utilized as a building block in medicinal chemistry?

The thiazole core and bromobenzyl group serve as handles for derivatization. For example:

- Suzuki coupling replaces the bromine with aryl/heteroaryl groups.

- Ester hydrolysis yields carboxylic acid derivatives for bioactivity screening .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in structural elucidation?

Single-crystal X-ray diffraction with SHELXL refinement is standard. Key parameters:

Q. How do computational models predict reactivity in derivative synthesis?

Retrosynthetic tools (e.g., Reaxys/Pistachio databases) identify feasible routes. For instance:

- Nucleophilic aromatic substitution : DFT calculations predict activation energies for replacing bromine with amines.

- Docking studies : Assess binding affinity of derivatives to biological targets (e.g., kinase inhibitors) .

Q. What methodologies address contradictions in reported biological activities?

- Dose-response assays : IC₅₀ values for antimicrobial activity (e.g., against S. aureus) vary due to assay conditions (e.g., broth microdilution vs. agar diffusion).

- Target validation : CRISPR-Cas9 knockout studies confirm role of specific enzymes (e.g., dihydrofolate reductase) in observed cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.